molecular formula C19H19FN2O4 B504697 Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate CAS No. 895079-32-0

Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate

Cat. No.: B504697
CAS No.: 895079-32-0
M. Wt: 358.4g/mol
InChI Key: OYRSWINBGFFUHX-UHFFFAOYSA-N
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Description

Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a morpholine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-fluorobenzoyl chloride: This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of 3-fluorobenzoyl amide: The 3-fluorobenzoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the amide.

    Esterification: The resulting amide is esterified with methanol in the presence of a catalyst such as sulfuric acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-fluorobenzoyl)amino]-4-methylbenzoate
  • Methyl 3-[(4-nitrobenzoyl)amino]-4-morpholin-4-ylbenzoate
  • Methyl 3-[(4-chlorobenzoyl)amino]-4-morpholin-4-ylbenzoate

Uniqueness

Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate is unique due to the presence of the 3-fluorobenzoyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

895079-32-0

Molecular Formula

C19H19FN2O4

Molecular Weight

358.4g/mol

IUPAC Name

methyl 3-[(3-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H19FN2O4/c1-25-19(24)14-5-6-17(22-7-9-26-10-8-22)16(12-14)21-18(23)13-3-2-4-15(20)11-13/h2-6,11-12H,7-10H2,1H3,(H,21,23)

InChI Key

OYRSWINBGFFUHX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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